2-Isopropyl-1-hexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

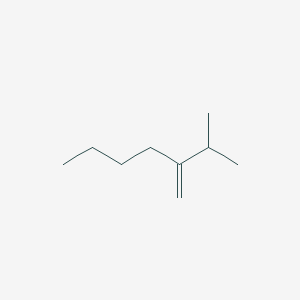

2-Isopropyl-1-hexene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon featuring a double bond, making it an alkene. This compound is also known by its IUPAC name, 2-Methyl-3-methyleneheptane . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-hexene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 2-isopropyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Alkylation Reactions: Another method involves the alkylation of 1-hexene with isopropyl halides in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler molecules, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-hexene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 2-isopropylhexane.

Substitution: It can undergo halogenation reactions where halogens like bromine or chlorine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Oxidation: 2-Isopropyl-1-hexanol, 2-Isopropyl-1-hexanone, or 2-Isopropylhexanoic acid.

Reduction: 2-Isopropylhexane.

Substitution: 2-Bromo-2-isopropyl-1-hexene or 2-Chloro-2-isopropyl-1-hexene.

Scientific Research Applications

2-Isopropyl-1-hexene has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other complex organic molecules.

Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-hexene involves its reactivity due to the presence of the double bond. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic addition in halogenation or nucleophilic attack in oxidation reactions .

Comparison with Similar Compounds

1-Hexene: A straight-chain alkene with a similar molecular formula but different structure.

2-Methyl-1-pentene: Another branched alkene with a similar structure but different branching.

3-Methyl-1-hexene: A branched alkene with a different position of the double bond.

Uniqueness: 2-Isopropyl-1-hexene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .

Biological Activity

2-Isopropyl-1-hexene is an unsaturated hydrocarbon categorized as an α-olefin. Its structure, characterized by a double bond between the second and first carbon atoms, contributes to its reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and toxicity profiles.

This compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. Its structure can be represented as follows:

Antioxidant Properties

Research has indicated that compounds with similar structures to this compound may exhibit significant antioxidant properties. For instance, studies on isoprenoid compounds have shown that certain derivatives can scavenge free radicals effectively, which may suggest a similar potential for this compound .

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Kurarinol A | 1.21 | ABTS radical scavenging |

| Quercetin | 16 | DPPH radical scavenging |

| Luteolin | 23 | Inhibition of lipid peroxidation |

Cytotoxic Effects

The cytotoxicity of this compound has not been extensively studied; however, related compounds in its class have shown varying degrees of cytotoxicity against cancer cell lines. For example, studies have demonstrated that certain isoprenoids can induce apoptosis in tumor cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of various α-olefins, including derivatives of hexene, it was observed that these compounds could inhibit cell proliferation in human cancer cell lines such as HepG2 and A549 at specific concentrations .

Mutagenicity and Toxicity

Toxicological assessments have indicated that this compound does not exhibit significant mutagenic properties. In Ames tests conducted with structurally similar compounds, no increases in revertant colonies were observed at concentrations up to 5000 μg/plate . Furthermore, the compound was evaluated for clastogenic activity in human lymphocytes, showing no significant effects at non-cytotoxic concentrations.

Table 2: Toxicological Profile

| Endpoint | Result |

|---|---|

| Mutagenicity | Negative |

| Clastogenicity | Negative |

| Cytotoxicity Thresholds | >500 μg/mL |

Properties

CAS No. |

62187-11-5 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

2-methyl-3-methylideneheptane |

InChI |

InChI=1S/C9H18/c1-5-6-7-9(4)8(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

NJABDGXGZQHAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.